2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
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Overview
Description
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which can lead to a reduction in inflammation. It has also been shown to scavenge free radicals, which can help to prevent oxidative damage in the body.
Biochemical and Physiological Effects
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to prevent the spread of cancer. It has also been shown to reduce inflammation and oxidative stress, which can help to prevent the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide in lab experiments is that it exhibits a wide range of biological activities. This makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on the body.
Future Directions
There are several future directions for the study of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide. One possible direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, future studies could focus on identifying the specific signaling pathways that are modulated by this compound, which could help to elucidate its mechanism of action.
Synthesis Methods
The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-methoxyaniline in the presence of acetic anhydride. The resulting product is then reacted with cyanoacetic acid to obtain the final compound.
Scientific Research Applications
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-6-4-14(5-7-15)20-18(22)13(11-19)9-12-3-8-16(21)17(10-12)24-2/h3-10,21H,1-2H3,(H,20,22)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZLZNRHOVAVGN-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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